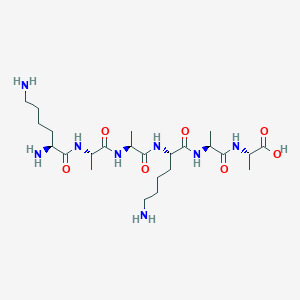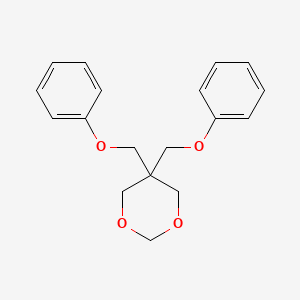![molecular formula C18H21NS B14609372 N-{[2-(3-Methylbut-3-en-1-yl)phenyl]sulfanyl}-1-phenylmethanamine CAS No. 59321-15-2](/img/structure/B14609372.png)
N-{[2-(3-Methylbut-3-en-1-yl)phenyl]sulfanyl}-1-phenylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[2-(3-Methylbut-3-en-1-yl)phenyl]sulfanyl}-1-phenylmethanamine is a chemical compound with the molecular formula C18H21NS. This compound is known for its unique structure, which includes a sulfanyl group attached to a phenyl ring, and a phenylmethanamine moiety. It is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(3-Methylbut-3-en-1-yl)phenyl]sulfanyl}-1-phenylmethanamine can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where an aromatic ring is alkylated using an alkyl halide in the presence of a strong Lewis acid catalyst such as aluminum chloride . Another method involves the electrochemical promoted three-component reaction, which avoids the use of metals and oxidants and operates under one-pot conditions .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale Friedel-Crafts reactions using solid acids derived from zeolites as catalysts. This method is favored due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{[2-(3-Methylbut-3-en-1-yl)phenyl]sulfanyl}-1-phenylmethanamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The conditions for these reactions vary, but they often require specific temperatures, solvents, and catalysts to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
N-{[2-(3-Methylbut-3-en-1-yl)phenyl]sulfanyl}-1-phenylmethanamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-{[2-(3-Methylbut-3-en-1-yl)phenyl]sulfanyl}-1-phenylmethanamine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-{[2-(3-Methylbut-3-en-1-yl)phenyl]sulfanyl}-1-phenylmethanamine include:
Positronium hydride: An exotic molecule consisting of a hydrogen atom bound to an exotic atom of positronium.
3-(5-Methoxy-2-{(1E)-2-[(Z)-(5-phenyl-3-(3-sulfopropyl)-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-butenyl}thieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)-1-propanesulfonate: A complex organic compound with a similar structural motif.
Uniqueness
This compound is unique due to its specific combination of a sulfanyl group and a phenylmethanamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
59321-15-2 |
|---|---|
Molecular Formula |
C18H21NS |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-[2-(3-methylbut-3-enyl)phenyl]sulfanyl-1-phenylmethanamine |
InChI |
InChI=1S/C18H21NS/c1-15(2)12-13-17-10-6-7-11-18(17)20-19-14-16-8-4-3-5-9-16/h3-11,19H,1,12-14H2,2H3 |
InChI Key |
LBCPAESMIBEJAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCC1=CC=CC=C1SNCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(Phenylthio)[(trifluoromethyl)sulfonyl]methane](/img/structure/B14609335.png)





![4,4'-[(4-Methylphenyl)methylene]bis(2-methylaniline)](/img/structure/B14609366.png)

stannane](/img/structure/B14609382.png)
